molecular formula C10H16O4 B1293637 Diethyl isopropylidenemalonate CAS No. 6802-75-1

Diethyl isopropylidenemalonate

Cat. No. B1293637
Key on ui cas rn: 6802-75-1
M. Wt: 200.23 g/mol
InChI Key: WEISAZNMMVPNTH-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

Diethyl isopropylidenemalonate was prepared according to the procedure of E. L. Eliel, R. O. Hutchins, and Sr. M. Knoeber, Organic Synthesis Coll. Vol. VI, 442, 1988, with following modifications. A mixture of acetone (54 g, 0.93 mol, Mallinckrodt), diethyl malonate (100 g, 0.62 mol, Aldrich), acetic anhydride (80 g, 0.78 mol, Mallinckrodt), and zinc chloride (12.5 g, 0.78 mol, Aldrich) was refluxed (90° C. oil bath) for 18 h while protected from moisture. The reaction solution was diluted with dichloromethane (500 ml) and washed with cold water (3×50 ml). The aqueous washes were combined and extracted with dichloromethane. All dichloromethane layers were combined and concentrated by spin evaporation in vacuo. The residual oil was distilled under vacuum and the fractions boiling at 102°-138° C. at 12 Torr were combined with the pot residue and heated for 6 h with a 200° C. oil bath. The dark oil was redistilled to give 40.1 g (32%) of diethyl isopropylidenemalonate as a clear oil: b.p., 110°-115° C./12 mmHg;
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C(OC(=O)C)(=O)C>ClCCl.[Cl-].[Zn+2].[Cl-]>[C:2](=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([O:13][CH2:14][CH3:15])=[O:12])([CH3:4])[CH3:1] |f:4.5.6|

Inputs

Step One
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
100 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Diethyl isopropylidenemalonate was prepared
CUSTOM
Type
CUSTOM
Details
Knoeber, Organic Synthesis Coll
WASH
Type
WASH
Details
washed with cold water (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated for 6 h with a 200° C. oil bath
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The dark oil was redistilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40.1 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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